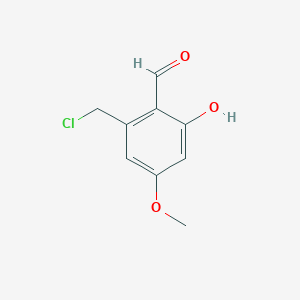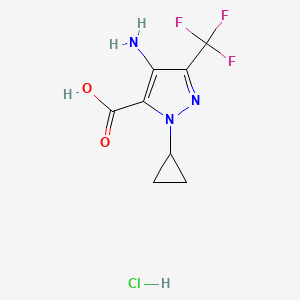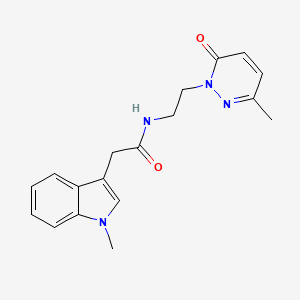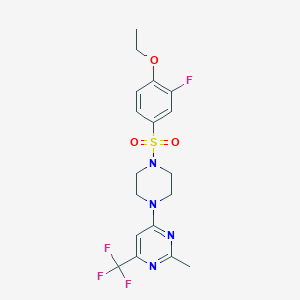
4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H20F4N4O3S and its molecular weight is 448.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Applications
One significant application of related chemical compounds involves the synthesis of new intermediates for herbicidal sulfonylureas. These intermediates, which may share structural similarities with the compound , have been developed to enhance the efficacy of herbicides. For instance, compounds derived from trifluoromethylpyrimidines with an m-methylthio substituent have shown selective post-emergence herbicidal properties in cotton, which is attributed to sulfone metabolization. Such selectivity is crucial for developing herbicides that are effective yet pose minimal risk to non-target plants (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Anticancer Research
Another area of application involves anticancer research. Pyrimidine derivatives, for example, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies have identified compounds with potential anticancer properties, highlighting the chemical's relevance in developing new anticancer agents. Among the synthesized derivatives, certain compounds have demonstrated significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
Research on related pyrimidine and piperazine derivatives has also explored their potential antimicrobial properties. Novel syntheses have led to compounds that exhibit antibacterial activity, particularly against resistant strains of bacteria. This is crucial in the ongoing fight against antibiotic resistance, as new compounds may offer alternative treatments for infections that are difficult to treat with existing antibiotics. Such studies underscore the importance of continuous chemical research in identifying new therapeutic agents with antimicrobial efficacy (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Neurological Imaging
Additionally, derivatives of the compound have been utilized in the synthesis of radiolabeled antagonists for the study of serotonin receptors with PET imaging. These developments are crucial for advancing our understanding of the serotonergic system in the brain and for diagnosing and treating neurological disorders. The use of such compounds in PET imaging offers valuable insights into the brain's function and the pathophysiology of neurological diseases (Plenevaux, Lemaire, Aerts, et al., 2000).
特性
IUPAC Name |
4-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N4O3S/c1-3-29-15-5-4-13(10-14(15)19)30(27,28)26-8-6-25(7-9-26)17-11-16(18(20,21)22)23-12(2)24-17/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKVOMXFPFJRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
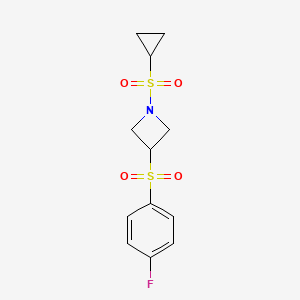
![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)
![3-[(4-CHLOROPHENYL)METHYL]-6,7-DIETHOXY-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2550853.png)
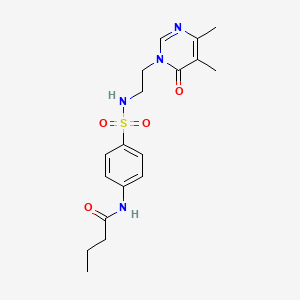
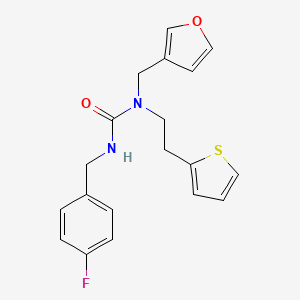
![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
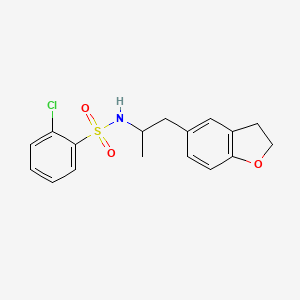
![5-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
